Scientific Field: Materials Science and Engineering
Application Summary: mCP is used as a host material in blue phosphorescent OLEDs due to its high triplet energy and deep HOMO level.
Methods and Technical Details: mCP is incorporated into the emissive layer of OLEDs.
Scientific Field: Renewable Energy Technology
Application Summary: mCP is studied for its potential as a hole transport material in solar cells.
Methods and Technical Details: The thermochemical properties of mCP are analyzed using combustion calorimetric and thermogravimetric techniques to understand its suitability in solar cell applications.
Scientific Field: Organic Electronics
Application Summary: mCP is used in TADF applications as a host material for emitters due to its ability to harvest triplet excited states back into the singlet manifold.
Methods and Technical Details: The use of mCP in TADF is explored through density functional theory (DFT) and time-dependent DFT to predict and rationalize its light-output properties.
Scientific Field: Optoelectronics
Application Summary: mCP’s strong hole-transport ability and high triplet energy make it a valuable material in the field of optoelectronics.
Methods and Technical Details: mCP is used in vacuum deposition processes for phosphorescent OLEDs, and its solubility in various solvents is studied to optimize the manufacturing process.
Scientific Field: Chemical Engineering
Application Summary: mCP serves as a phosphorescent host material, particularly in the fabrication of blue-emitting devices.
Methods and Technical Details: mCP is used in combination with other materials like NPD and TAZ to create devices with high luminance and efficiency.
Scientific Field: Organic Chemistry
Application Summary: mCP is a subject of research for its applications in organic electronics due to its molecular structure and energy properties.
Scientific Field: Nanotechnology and Materials Chemistry
Application Summary: mCP’s solubility in organic solvents is crucial for solution-processed OLED materials, enabling technologies like screen printing and inkjet printing.
Methods and Technical Details: The solubility of mCP is measured in various organic solvents at different temperatures using the isothermal saturation method.
Scientific Field: Nanoscience
Application Summary: The nanonization of mCP is explored to enhance its solubility, which is beneficial for the development of OLED materials.
Methods and Technical Details: Antisolvent precipitation experiments are conducted to produce mCP with reduced particle size, which is expected to have increased solubility based on the Ostwald-Freundlich equation.
Application Summary: mCP is widely used as a host material in phosphorescent devices, particularly for blue OLEDs due to its high triplet energy.
Methods and Technical Details: mCP is incorporated into the emissive layer of OLEDs, often in combination with other materials to optimize device performance.
Scientific Field: Materials Science
Application Summary: The good solubility of mCP in organic solvents makes it suitable for spin coating, a cost-effective method for forming thin films in optoelectronic devices.
Methods and Technical Details: Spin coating from mCP solutions allows for the formation of uniform thin films, essential for device fabrication.
Scientific Field: Renewable Energy
Application Summary: mCP’s properties are studied for their potential use in solar cells as a hole transport material.
Methods and Technical Details: Combustion calorimetric and thermogravimetric techniques are used to measure molar heat capacities and derive vaporization enthalpies.
Scientific Field: Nanotechnology
Application Summary: The nanonization of mCP is researched to enhance its solubility and improve its properties as an organic material for optoelectronics.
Methods and Technical Details: Techniques like antisolvent precipitation are used to produce mCP with reduced particle size, which is expected to have increased solubility.
1,3-Bis(N-carbazolyl)benzene, also known as mCP, has the molecular formula C30H20N2 and a molar mass of 408.49 g/mol. It features two N-carbazolyl units linked to a benzene ring, contributing to its unique electronic properties. The compound exhibits notable thermal stability and is characterized by its ability to facilitate efficient charge transport and emission in organic light-emitting devices .
The synthesis of 1,3-bis(N-carbazolyl)benzene typically involves the following methods:
1,3-Bis(N-carbazolyl)benzene is predominantly utilized in:
Studies have focused on the interactions between 1,3-bis(N-carbazolyl)benzene and other materials used in OLEDs. For instance:
Several compounds share structural or functional similarities with 1,3-bis(N-carbazolyl)benzene. Notable examples include:
Compound Name | Structure Description | Unique Features |
---|---|---|
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | Two N-carbazolyl units connected via biphenyl linkage | Enhanced charge transport due to biphenyl structure |
1,3,5-Tris(N-carbazolyl)benzene | Three N-carbazolyl units linked to a benzene core | Increased luminescence due to more carbazole units |
4,4'-Bis(diphenylamino)-1,1'-biphenyl | Two diphenylamino groups linked via biphenyl | Superior hole transport properties |
These compounds are compared based on their structural configurations and electronic properties. The unique combination of two N-carbazolyl units in 1,3-bis(N-carbazolyl)benzene distinguishes it from others by providing optimal balance between charge transport and luminescence efficiency.
Corrosive;Irritant